molecular formula C26H30FNO4 B13418171 Fluvastatin ethyl ester CAS No. 786710-24-5

Fluvastatin ethyl ester

Cat. No.: B13418171
CAS No.: 786710-24-5
M. Wt: 439.5 g/mol
InChI Key: QHZGLNLLTBLIDC-SVKRATOZSA-N
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Description

Fluvastatin ethyl ester is a derivative of fluvastatin, a member of the statin drug class used to treat hypercholesterolemia and prevent cardiovascular disease. Statins are known for their ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis . This compound is specifically designed to enhance the pharmacokinetic properties of fluvastatin, making it more effective in reducing cholesterol levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluvastatin ethyl ester involves several steps, starting from the basic structure of fluvastatin. One common method includes the esterification of fluvastatin with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require an acid catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often employs biocatalysis, which uses enzymes to catalyze the reaction. This method is advantageous as it operates under mild conditions, reduces the need for hazardous chemicals, and minimizes waste production. The use of recombinant Escherichia coli expressing specific nitrilase genes has been reported to be effective in producing ethyl esters .

Chemical Reactions Analysis

Types of Reactions

Fluvastatin ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield fluvastatin and ethanol.

    Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Fluvastatin and ethanol.

    Oxidation: Various oxidized derivatives of fluvastatin.

    Reduction: Reduced forms of fluvastatin with modified functional groups.

Scientific Research Applications

Mechanism of Action

Fluvastatin ethyl ester works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By blocking this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels .

Comparison with Similar Compounds

Fluvastatin ethyl ester is compared with other statins such as atorvastatin, pitavastatin, and rosuvastatin. While all these compounds share a common mechanism of action, they differ in their chemical structures and pharmacokinetic properties . This compound is unique due to its enhanced bioavailability and reduced potential for drug-drug interactions .

List of Similar Compounds

This compound stands out for its specific structural modifications that improve its pharmacological profile, making it a valuable compound in the treatment of hypercholesterolemia and cardiovascular diseases.

Properties

CAS No.

786710-24-5

Molecular Formula

C26H30FNO4

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C26H30FNO4/c1-4-32-25(31)16-21(30)15-20(29)13-14-24-26(18-9-11-19(27)12-10-18)22-7-5-6-8-23(22)28(24)17(2)3/h5-14,17,20-21,29-30H,4,15-16H2,1-3H3/b14-13+/t20-,21-/m1/s1

InChI Key

QHZGLNLLTBLIDC-SVKRATOZSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O

Origin of Product

United States

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